N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-2-7-15(17-14-10-5-6-11-16-14)20-13-9-4-3-8-12(13)18-19-20/h3-6,8-11,15H,2,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVYAZABOAYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Alkylation: The benzotriazole is then alkylated with a butyl halide under basic conditions to form 1-(1H-1,2,3-benzotriazol-1-yl)butane.
Coupling with Pyridine: The alkylated benzotriazole is coupled with 2-aminopyridine using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and coupling steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole and pyridine rings.
Reduction: Reduced forms of the benzotriazole and pyridine rings.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV filters
Mechanism of Action
The mechanism of action of N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule and serve as benchmarks for comparison:
Key Differences and Implications
Substituent Effects: Benzotriazole vs. Benzimidazoles are more commonly used in pharmaceuticals (e.g., antiparasitics), while benzotriazoles dominate in materials science . Butyl Linker: The four-carbon chain in the target compound may enhance solubility or flexibility compared to the benzyl group in N-benzylpyridin-2-amine, which has a rigid aromatic spacer .
Synthetic Complexity :
- The target compound’s synthesis likely requires coupling benzotriazole to a butyl bromide intermediate before attachment to pyridin-2-amine, a step more complex than the direct reductive amination used for N-benzylpyridin-2-amine .
Applications: Benzotriazole Derivatives: Known for UV stabilization and corrosion inhibition, the target compound may outperform N-benzylpyridin-2-amine in industrial applications but lack the bioactivity of benzimidazole-based kinase inhibitors () .
Crystallographic and Computational Insights
For example, N-benzylpyridin-2-amine’s crystal structure () reveals planar pyridine and benzyl moieties, with hydrogen-bonding interactions stabilizing the lattice. The target compound’s benzotriazole group may introduce additional intermolecular interactions (e.g., π-stacking or N–H···N bonds), influencing crystallinity .
Biological Activity
N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine is a compound of interest due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a pyridine moiety linked to a benzotriazole unit via a butyl chain. The presence of these heterocycles contributes to its biological activity through various interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzotriazole moiety is known for its ability to inhibit various enzymes. For instance, it has been shown to interact with kinases involved in cancer progression, potentially leading to reduced tumor growth .
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the specific context of cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | c-Met | 0.005 | |
| GABA Modulation | GABA Receptors | Not specified | |
| Cytotoxic Activity | Cancer Cell Lines | Varies | |
| Enzyme Inhibition | BACE-1 | Not specified |
Case Study 1: Inhibition of c-Met Kinase
In a study evaluating the efficacy of this compound against c-Met kinase, the compound demonstrated potent inhibition with an IC50 value as low as 0.005 µM. This level of inhibition suggests significant potential for therapeutic applications in cancers where c-Met is overexpressed .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it exhibited a cytostatic effect, inhibiting cell proliferation significantly compared to controls. The mechanism behind this effect was linked to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound has favorable absorption characteristics and an adequate half-life for sustained therapeutic effects. However, further toxicological assessments are necessary to ensure safety in clinical applications.
Q & A
Q. Controls :
- Blank sensorgram (buffer-only).
- Reference compound (e.g., 3-aminobenzamide) to validate chip activity.
Data Analysis : Calculate Kd using a 1:1 Langmuir binding model. Expected Kd = 1–10 µM for PARP inhibitors .
Key Challenges & Recommendations
- Synthesis : Optimize benzotriazole activation using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to reduce byproducts .
- Biological Assays : Pre-incubate compounds with liver microsomes to assess metabolic stability .
- Data Reproducibility : Share raw NMR/HPLC files via open-access platforms to enable independent validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
